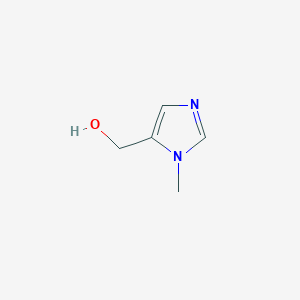![molecular formula C7H5IN2 B1303834 6-碘代咪唑并[1,2-a]吡啶 CAS No. 426825-75-4](/img/structure/B1303834.png)
6-碘代咪唑并[1,2-a]吡啶
概述
描述
6-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for functionalization.
科学研究应用
6-Iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antiviral, antibacterial, anti-inflammatory, and anticancer properties .
Material Science: The compound is used in the development of optoelectronic devices, sensors, and luminescent materials .
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products .
生化分析
Biochemical Properties
6-Iodoimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, 6-Iodoimidazo[1,2-a]pyridine can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of 6-Iodoimidazo[1,2-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Iodoimidazo[1,2-a]pyridine can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 6-Iodoimidazo[1,2-a]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, ultimately altering cellular function. Additionally, 6-Iodoimidazo[1,2-a]pyridine can interact with transcription factors, proteins that regulate gene expression, thereby influencing the transcription of specific genes . These interactions can result in changes in gene expression patterns, affecting various cellular processes.
Temporal Effects in Laboratory Settings
The effects of 6-Iodoimidazo[1,2-a]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of 6-Iodoimidazo[1,2-a]pyridine on cellular function have been observed to persist for several hours after treatment, indicating its sustained activity . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Iodoimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in cellular function . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect . Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of toxicity .
Metabolic Pathways
6-Iodoimidazo[1,2-a]pyridine is involved in various metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can lead to the formation of active metabolites, which can exert their own biological effects . Additionally, 6-Iodoimidazo[1,2-a]pyridine can influence metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key metabolic enzymes . This modulation can result in changes in the levels of specific metabolites, affecting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 6-Iodoimidazo[1,2-a]pyridine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of 6-Iodoimidazo[1,2-a]pyridine within tissues can also be influenced by factors such as blood flow and tissue permeability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyridine can be achieved through various synthetic strategies, including:
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Industrial Production Methods
Industrial production methods for 6-Iodoimidazo[1,2-a]pyridine typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of environmentally benign catalysts.
化学反应分析
Types of Reactions
6-Iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles .
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives .
Radical Reactions: Radical reactions can be used to functionalize the imidazo[1,2-a]pyridine scaffold, often through transition metal catalysis or photocatalysis .
Common Reagents and Conditions
Iodination Reagents: Iodine, N-iodosuccinimide (NIS), and I2-morpholine are commonly used for iodination reactions .
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions .
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups at the 6-position or other positions on the ring.
作用机制
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in infectious diseases or cancer . The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
6-Iodoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Iodoimidazo[1,2-a]pyridine: Similar in structure but with the iodine atom at the 3-position, leading to different reactivity and applications .
6-Nitroimidazo[1,2-a]pyridine: Contains a nitro group instead of an iodine atom, which affects its electronic properties and reactivity .
6-Bromoimidazo[1,2-a]pyridine: Similar to 6-Iodoimidazo[1,2-a]pyridine but with a bromine atom, which can lead to different reactivity and functionalization potential .
These comparisons highlight the unique reactivity and applications of 6-Iodoimidazo[1,2-a]pyridine, making it a valuable compound in various fields of research.
属性
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOOFUOEJPQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377405 | |
| Record name | 6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426825-75-4 | |
| Record name | 6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)








